COX-2 Enzyme Inhibition: Comparative IC50 Against the Unsubstituted 4-(Methylsulfamoyl)benzoic Acid Core
The introduction of a 3-methyl substituent onto the 4-(methylsulfamoyl)benzoic acid scaffold substantially alters COX-2 inhibitory activity. While the parent compound, 4-(methylsulfamoyl)benzoic acid, exhibits weak or negligible inhibition of COX-2 (IC50 > 50 µM), the 3-methyl derivative demonstrates measurable inhibitory potency [1]. This difference is attributed to the ortho-methyl group optimizing the orientation of the sulfamoyl moiety for interaction with the COX-2 active site .
| Evidence Dimension | COX-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 14.9 µM (1.49E+4 nM) |
| Comparator Or Baseline | 4-(methylsulfamoyl)benzoic acid (unsubstituted core) |
| Quantified Difference | >3.4-fold improvement (lower IC50) relative to baseline (>50 µM) |
| Conditions | Human recombinant COX-2; 5 min preincubation; arachidonic acid substrate; colorimetric enzyme immunoassay |
Why This Matters
The >3.4-fold improvement in COX-2 inhibitory potency is a direct consequence of the 3-methyl substituent, establishing this compound as a superior starting point for developing COX-2 modulators compared to the unsubstituted analog.
- [1] BindingDB. BDBM50260298 (CHEMBL4075687). IC50 data for inhibition of human COX-2. View Source
